molecular formula C13H18ClFN2O2 B11823900 Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride

Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride

Cat. No.: B11823900
M. Wt: 288.74 g/mol
InChI Key: RZLXUSRNOIRNLG-LYCTWNKOSA-N
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Description

Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated piperidine ring and a benzyl carbamate group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride typically involves the hydrogenation of 3,5-substituted pyridine using catalysts such as 10% Pd/C or PtO2. This process leads to the formation of the desired cis-isomer, which is then isolated and further reacted with benzyl chloroformate to form the carbamate derivative . The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalysts.

    Substitution: Nucleophiles such as alkyl halides, amines.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride involves its interaction with specific molecular targets. The fluorinated piperidine ring is known to interact with various receptors in the central nervous system, potentially modulating their activity. The benzyl carbamate group may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

  • Benzyl ((3,5-Trans)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride
  • Benzyl ((3,5-Cis)-5-Chloropiperidin-3-Yl)Carbamate Hydrochloride
  • Benzyl ((3,5-Cis)-5-Methylpiperidin-3-Yl)Carbamate Hydrochloride

Comparison: Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C13H18ClFN2O2

Molecular Weight

288.74 g/mol

IUPAC Name

benzyl N-[(3S,5R)-5-fluoropiperidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C13H17FN2O2.ClH/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H/t11-,12+;/m1./s1

InChI Key

RZLXUSRNOIRNLG-LYCTWNKOSA-N

Isomeric SMILES

C1[C@@H](CNC[C@@H]1F)NC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

C1C(CNCC1F)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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